molecular formula C27H40FNO2 B8670049 2-Fluoro-3-(octyloxy)-6-[4-(octyloxy)phenyl]pyridine CAS No. 143651-10-9

2-Fluoro-3-(octyloxy)-6-[4-(octyloxy)phenyl]pyridine

Cat. No. B8670049
Key on ui cas rn: 143651-10-9
M. Wt: 429.6 g/mol
InChI Key: SUMNAEOMSSALMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05630962

Procedure details

2.00 g (11.5 mmol) of diethyl azodicarboxylate are added dropwise at 0° C. to 3.00 g (11.5 mmol) of triphenylphosphine in 50 ml of tetrahydrofuran, and the mixture is stirred at room temperature for 30 minutes. 2.42 g (7.7 mmol) of 2-fluoro-3-hydroxy-6-(4-octyloxyphenyl)pyridine and 1.00 g (7.7 mmol) of 1-octanol are then added. After a reaction time of 18 hours at room temperature, the solvent is distilled off, and the residue is purified by chromatography (silica gel, 95:5 hexane/ethyl acetate). Recrystallization from acetonitrile gives 1.38 g of 2-fluoro-3-octyloxy-6-(4-octyloxyphenyl)pyridine. ##STR19##
Name
diethyl azodicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-fluoro-3-hydroxy-6-(4-octyloxyphenyl)pyridine
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:32][C:33]1[C:38]([OH:39])=[CH:37][CH:36]=[C:35]([C:40]2[CH:45]=[CH:44][C:43]([O:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54])=[CH:42][CH:41]=2)[N:34]=1.[CH2:55](O)[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH3:62]>O1CCCC1>[F:32][C:33]1[C:38]([O:39][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH3:62])=[CH:37][CH:36]=[C:35]([C:40]2[CH:45]=[CH:44][C:43]([O:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54])=[CH:42][CH:41]=2)[N:34]=1

Inputs

Step One
Name
diethyl azodicarboxylate
Quantity
2 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
11.5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-fluoro-3-hydroxy-6-(4-octyloxyphenyl)pyridine
Quantity
2.42 g
Type
reactant
Smiles
FC1=NC(=CC=C1O)C1=CC=C(C=C1)OCCCCCCCC
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After a reaction time of 18 hours at room temperature, the solvent is distilled off
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography (silica gel, 95:5 hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC(=CC=C1OCCCCCCCC)C1=CC=C(C=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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